3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone
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Overview
Description
3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridinone core substituted with a 2,6-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone typically involves the reaction of 2-methyl-4(1H)-pyridinone with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 4-Methoxy-3-[(2,3,6-trichlorobenzyl)oxy]benzaldehyde
Uniqueness
3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone is unique due to its specific substitution pattern and the presence of the pyridinone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8-13(12(17)5-6-16-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAXBQOCMBGUII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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